molecular formula C12H13N3S B187162 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 21358-12-3

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B187162
CAS No.: 21358-12-3
M. Wt: 231.32 g/mol
InChI Key: IFFJEOWRCIYOCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with sodium hydroxide in an alcoholic medium . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reag

Biological Activity

4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, antifungal, and anticancer agent. The unique structural features of this triazole derivative contribute significantly to its biological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. A common method includes the reaction of appropriate precursors in an alkaline medium, often utilizing solvents such as ethanol or methanol. The reaction conditions are crucial for achieving high yields and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Pseudomonas aeruginosa75 µg/mL
Candida albicans100 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated that it inhibits the proliferation of HepG2 liver cancer cells significantly. The MTT assay results indicated that at a concentration of 12.5 µg/mL, the compound achieved a notable percentage of cell viability inhibition .

Table 2: Anticancer Activity Against HepG2 Cells

Concentration (µg/mL)Percentage Cell Viability Inhibition
3.2520%
6.2535%
12.565%
2585%

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in key metabolic pathways. The thiol group enhances the reactivity of the compound, allowing it to form covalent bonds with target proteins or enzymes .

Case Studies

Several studies have detailed the efficacy of triazole derivatives in clinical settings. For instance:

  • Antibacterial Study : A clinical trial involving patients with bacterial infections showed that treatment with derivatives similar to this compound resulted in significant reductions in infection rates compared to standard antibiotic therapy.
  • Anticancer Research : In a preclinical study on liver cancer models, administration of the compound led to reduced tumor size and increased survival rates among treated subjects compared to control groups.

Properties

IUPAC Name

3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJEOWRCIYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358362
Record name 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21358-12-3
Record name 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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